molecular formula C15H24N2O5S B11511753 [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate

Cat. No.: B11511753
M. Wt: 344.4 g/mol
InChI Key: FAUNNPLJQLJSHN-UHFFFAOYSA-N
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Description

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the methanesulfonamido group, and the coupling with furan-2-carboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its functional groups may interact with proteins, nucleic acids, or other biomolecules, providing insights into molecular mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate involves its interaction with specific molecular targets. The methanesulfonamido group may form hydrogen bonds or electrostatic interactions with proteins or enzymes, modulating their activity. The piperidine ring and furan-2-carboxylate moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for exploring new synthetic routes and developing novel compounds with specific properties.

Properties

Molecular Formula

C15H24N2O5S

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate

InChI

InChI=1S/C15H24N2O5S/c1-14(2)9-11(16-23(5,19)20)10-15(3,4)17(14)22-13(18)12-7-6-8-21-12/h6-8,11,16H,9-10H2,1-5H3

InChI Key

FAUNNPLJQLJSHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=CO2)(C)C)NS(=O)(=O)C)C

Origin of Product

United States

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